2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid
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Overview
Description
2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid is a complex organic compound characterized by the presence of multiple functional groups, including carboxyl, sulfanyl, and phosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Common synthetic routes include:
Esterification: The initial step often involves the esterification of carboxylic acids with alcohols to form esters.
Thioether Formation:
Phosphorylation: The incorporation of phosphanyl groups is carried out using phosphorylating agents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The process is optimized to minimize by-products and to ensure scalability for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols and phosphines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Thiols, amines, and phosphines.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and phosphines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential role in enzyme inhibition and as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to the inhibition of enzymatic reactions or the modulation of signaling pathways, resulting in various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Carboxymethylsulfanyl-succinic acid: Similar in structure but lacks the phosphanyl group.
2-[Carboxymethylsulfanyl-(4-nitrophenyl)methyl]sulfanylacetic acid: Contains a nitrophenyl group instead of the phosphanyl group.
2-[Carboxymethylsulfanyl(dioctyl)stannyl]sulfanylacetic acid: Contains a stannyl group instead of the phosphanyl group.
Uniqueness
The presence of the phosphanyl group in 2-[Carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid distinguishes it from similar compounds
Properties
Molecular Formula |
C14H25O6PS3 |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
2-[carboxymethylsulfanyl-[2-(6-methylheptoxy)-2-oxoethyl]sulfanylphosphanyl]sulfanylacetic acid |
InChI |
InChI=1S/C14H25O6PS3/c1-11(2)6-4-3-5-7-20-14(19)10-24-21(22-8-12(15)16)23-9-13(17)18/h11H,3-10H2,1-2H3,(H,15,16)(H,17,18) |
InChI Key |
HHXOMFJFTFGXLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCCCOC(=O)CSP(SCC(=O)O)SCC(=O)O |
Origin of Product |
United States |
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